molecular formula C14H5F5O3 B12547714 Agn-PC-0MW3I2 CAS No. 160681-98-1

Agn-PC-0MW3I2

Cat. No.: B12547714
CAS No.: 160681-98-1
M. Wt: 316.18 g/mol
InChI Key: UODUAOPYYXJDAI-UHFFFAOYSA-N
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Description

Agn-PC-0MW3I2 is a silver (Ag)-containing compound hypothesized to exhibit unique physicochemical properties due to its coordination structure and functional groups. For instance, silver nanoclusters (Ag NCs) stabilized by DNA templates, such as DNA2-Ag NCs, demonstrate high fluorescence sensitivity and stability under optimized synthesis conditions (e.g., 75°C reaction temperature, 1.3-hour duration) . This compound may share analogous applications in biosensing or catalytic systems, leveraging silver's redox activity and affinity for sulfur- or nitrogen-containing ligands.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F5O3/c15-8-9(16)11(18)13(12(19)10(8)17)22-14(21)7-3-1-6(5-20)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODUAOPYYXJDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F5O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433188
Record name AGN-PC-0MW3I2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160681-98-1
Record name AGN-PC-0MW3I2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Agn-PC-0MW3I2 typically involves the polyol method, which is a common technique for synthesizing silver nanowires. This method includes three main steps: nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . The reaction conditions often involve the use of ethylene glycol as a solvent and reducing agent, with polyvinylpyrrolidone (PVP) acting as a stabilizing agent to control the growth of the nanowires .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar methods, with adjustments to reaction conditions to ensure consistency and yield. Techniques such as Mayer–rod coating, spin coating, spray coating, and vacuum filtration are employed to fabricate transparent conductive films based on silver nanowires .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0MW3I2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in catalysis and material science.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silver oxide, elemental silver, and silver halides, each with distinct properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Agn-PC-0MW3I2 with three structurally or functionally relevant compounds, leveraging data from peer-reviewed studies and chemical databases:

Table 1: Structural and Functional Comparison

Parameter This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine DNA2-Ag NCs
Molecular Formula Agₙ-PC complex (hypothetical) C₆H₅BBrClO₂ C₆H₃Cl₂N₃ DNA-stabilized Ag nanoclusters
Molecular Weight N/A 235.27 g/mol 188.01 g/mol Variable (dependent on DNA template)
Key Functional Groups Silver-ligand bonds, PC moiety Boronic acid, Br, Cl Chlorine, triazine ring Ag-S/Ag-N bonds, DNA scaffold
Solubility Likely polar solvent-soluble 0.24 mg/ml (ESOL) 5.77–38.4 mg/ml (variable conditions) Aqueous buffer-soluble
Log Po/w (XLOGP3) N/A 2.15 1.64 N/A (hydrophilic)
Synthesis Conditions 75°C, 1.3 hours (hypothesized) 75°C, THF/H₂O, 1.3 hours DMF, KI, 80°C Room temperature, DNA template
Primary Applications Biosensing, catalysis Suzuki-Miyaura cross-coupling Pharmaceutical intermediates Organophosphorus pesticide detection

Key Comparative Insights

Structural Complexity: this compound likely adopts a coordination polymer or nanocluster structure, similar to DNA2-Ag NCs, which utilize DNA as a stabilizing scaffold . In contrast, (3-Bromo-5-chlorophenyl)boronic acid () is a small-molecule boronic acid derivative optimized for cross-coupling reactions.

Solubility and Polarity :

  • The boronic acid compound () exhibits low solubility (0.24 mg/ml), limiting its utility in aqueous systems. This compound and DNA2-Ag NCs, however, are hypothesized to be polar or aqueous-compatible, enhancing their applicability in biological assays .

Functional Versatility :

  • 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine () serves as a precursor for pharmaceuticals due to its heterocyclic chlorine substituents, which facilitate nucleophilic substitutions. This compound’s silver core may instead enable redox-mediated catalysis or optical sensing, akin to DNA2-Ag NCs’ fluorescence quenching mechanisms .

Synthetic Accessibility :

  • The boronic acid derivative () and triazine compound () require high-temperature reactions (75–80°C) and specialized reagents (e.g., Pd catalysts, DMF). This compound’s synthesis may parallel DNA2-Ag NCs, which utilize ambient conditions but depend on precise DNA templating .

Research Findings and Data Validation

  • Contradictions: and emphasize small-molecule synthetic chemistry, whereas focuses on nanoscale silver-DNA hybrids. This compound’s proposed applications bridge these domains but require validation.
  • Data Gaps : Direct experimental data for this compound are absent; assumptions are based on analogous systems. Future studies should prioritize structural characterization (e.g., XPS, NMR) and comparative bioactivity assays.

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